molecular formula C18H23NO B1389226 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline CAS No. 1040687-41-9

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline

Cat. No.: B1389226
CAS No.: 1040687-41-9
M. Wt: 269.4 g/mol
InChI Key: YVYXQWLJHLMCKU-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is an organic compound with the molecular formula C18H23NO. This compound is characterized by its aromatic structure, which includes a dimethyl-substituted aniline and a propyl chain linked to a methylphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline typically involves the reaction of 2,5-dimethylaniline with 3-methylphenoxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, substituted anilines, and various halogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: A simpler analog with similar aromatic properties but lacking the propyl and phenoxy groups.

    3-Methylphenoxypropylamine: Contains the propyl and phenoxy groups but lacks the dimethyl-substituted aniline structure.

Uniqueness

2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-[2-(3-methylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-13-6-5-7-17(10-13)20-16(4)12-19-18-11-14(2)8-9-15(18)3/h5-11,16,19H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXQWLJHLMCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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